Molecular Weight Reduction vs. Piperidine-4-Carboxamide Analog Improves Ligand Efficiency Potential
The target compound (MW 344.4 g/mol) is approximately 9 g/mol lighter than its closest identified analog, 1-(2-(5-(benzofuran-2-yl)isoxazol-3-yl)acetyl)piperidine-4-carboxamide (MW 353.4 g/mol, CAS 1105205-77-3), due to replacement of the piperidine-4-carboxamide group with an indoline ring . In fragment- and lead-oriented libraries, a difference of 9 Da can be meaningful for ligand efficiency indices (e.g., BEI, SEI), where lower molecular weight at equivalent potency yields superior efficiency scores. However, no target-specific potency data exist for either compound to quantify this advantage.
| Evidence Dimension | Molecular weight (MW, g/mol) |
|---|---|
| Target Compound Data | 344.4 g/mol |
| Comparator Or Baseline | 1-(2-(5-(Benzofuran-2-yl)isoxazol-3-yl)acetyl)piperidine-4-carboxamide: 353.4 g/mol |
| Quantified Difference | Δ = -9.0 g/mol (-2.5% reduction) |
| Conditions | Calculated from molecular formula; vendor-reported data from Chemsrc |
Why This Matters
Lower molecular weight within the same scaffold series generally correlates with improved ligand efficiency metrics, which is a key selection criterion in hit-to-lead and lead optimization programs.
